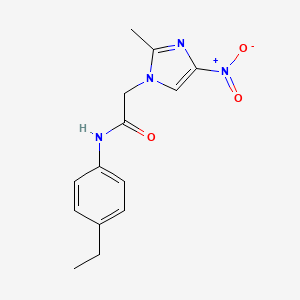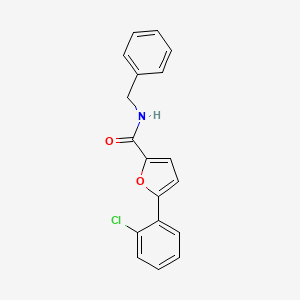![molecular formula C13H10FNO3 B5703920 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FNB and is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Aplicaciones Científicas De Investigación
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene has potential applications in various fields of scientific research. It has been extensively studied for its inhibitory effects on PTP1B, which is a key regulator of insulin signaling. This compound has shown promising results in the treatment of type 2 diabetes and obesity. Additionally, it has been studied for its potential anti-cancer properties. FNB has also been used as a tool compound for studying the role of PTP1B in various biological processes.
Mecanismo De Acción
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene inhibits PTP1B by binding to the active site of the enzyme. This leads to the inhibition of dephosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of insulin signaling pathways. This results in improved glucose uptake and glycemic control in type 2 diabetes. In cancer cells, FNB has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, FNB has been shown to improve insulin sensitivity and glucose tolerance. It has also been shown to reduce body weight and adiposity in obese mice. In cancer cells, FNB has been shown to induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene in lab experiments is its high selectivity and potency for PTP1B inhibition. This makes it a valuable tool compound for studying the role of PTP1B in various biological processes. However, the limitations of using FNB include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene. One potential direction is the development of more potent and selective inhibitors of PTP1B. Another direction is the study of the effects of FNB on other signaling pathways and its potential applications in other diseases. Additionally, the use of FNB in combination with other drugs for the treatment of type 2 diabetes and cancer is an area of active research.
Métodos De Síntesis
The synthesis of 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene involves several steps. The first step involves the reaction of 4-fluorophenol with formaldehyde to form 4-(4-fluorophenoxy) methanol. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to form the final product, this compound. The purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-4-6-13(7-5-11)18-9-10-2-1-3-12(8-10)15(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIRIDQSJARHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)